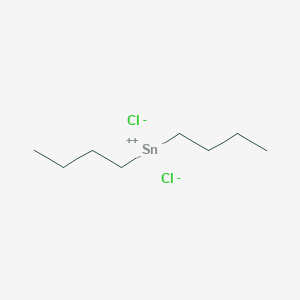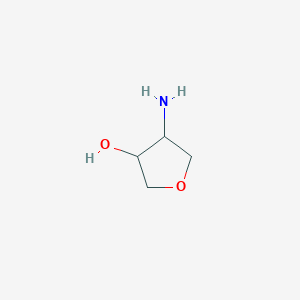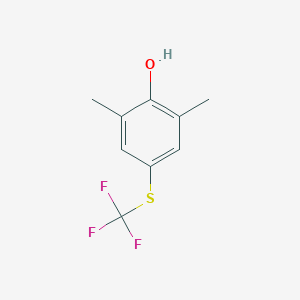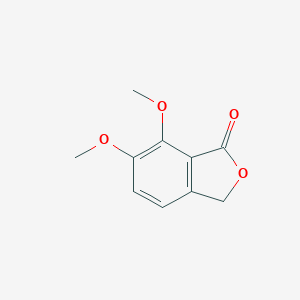![molecular formula C14H16N2O2 B138697 3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile CAS No. 494772-88-2](/img/structure/B138697.png)
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one” was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis . Another related compound, “3-[3-(substituted phenyl)-4-piperidin-1-ylmethyl/-4-morpholin-4-ylmethyl-4,5-dihydro-isoxazol-5-yl]-1H-indoles”, was synthesized from 3-methyl-2,6-diphenylpiperidin-4-one .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the crystal structure of a Mannich base, “3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione”, was reported, where a methylene group bridges the molecules of 2-mercapto benzothiazole and morpholine .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, “[4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride” is a related compound that has been used in scientific research .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, “Methyl 3-morpholin-4-YL-3-phenyl-propanoate” has a molecular weight of 249.30 g/mol, XLogP3-AA of 1.2, Hydrogen Bond Donor Count of 0, and Hydrogen Bond Acceptor Count of 4 .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
This compound is used as an intermediate in the synthesis of Linezolid , an antibiotic used to treat infections caused by Gram-positive bacteria.
Suzuki–Miyaura Coupling
It may be involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Fluorescent Chemical Probes
A related compound, [3-(4-Morpholinylmethyl)phenyl]magnesium bromide, is used in the synthesis of fluorescent chemical probes for imaging neural stem/progenitor cells (NSPCs) .
Mecanismo De Acción
Target of Action
Morpholine derivatives have been found to inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases .
Mode of Action
It is known that morpholine derivatives can inhibit specific biological pathways . For instance, some morpholine derivatives have been found to inhibit the 5-lipoxygenase and cyclooxygenase pathways, leading to a reduction in fever and inflammation .
Biochemical Pathways
Based on the known actions of morpholine derivatives, it can be inferred that this compound may affect pathways related to inflammation and fever .
Result of Action
Based on the known actions of morpholine derivatives, it can be inferred that this compound may have anti-inflammatory effects .
Safety and Hazards
Propiedades
IUPAC Name |
3-[4-(morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-6-5-14(17)13-3-1-12(2-4-13)11-16-7-9-18-10-8-16/h1-4H,5,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJOBZGEGPAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620009 | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile | |
CAS RN |
494772-88-2 | |
| Record name | 4-(4-Morpholinylmethyl)-β-oxobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494772-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{4-[(Morpholin-4-yl)methyl]phenyl}-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


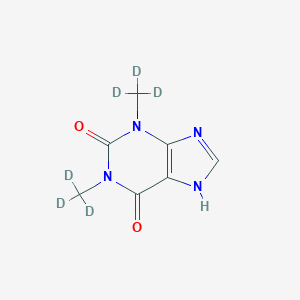
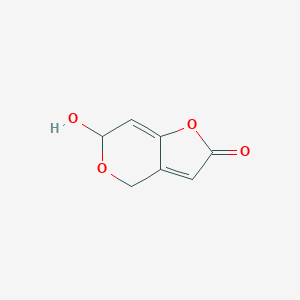
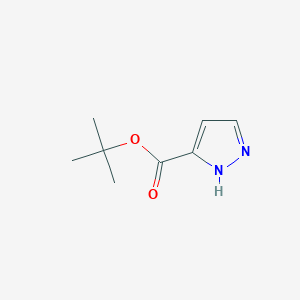
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B138631.png)

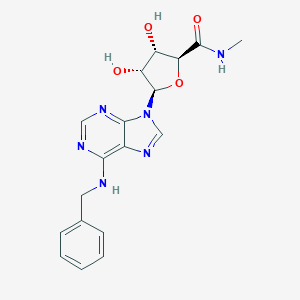

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
![3-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B138643.png)
